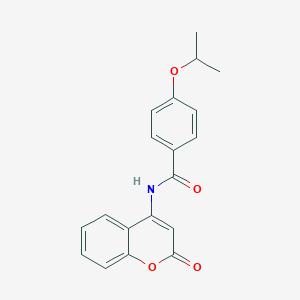
4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide, also known as ICRF-193, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of compounds known as topoisomerase II inhibitors, which are known for their ability to interfere with the DNA replication process in cancer cells. In
Mécanisme D'action
4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide works by binding to the topoisomerase II enzyme and preventing it from carrying out its normal function of cutting and rejoining DNA strands during replication. This leads to the accumulation of DNA breaks and ultimately, cell death. This compound has been shown to be selective for cancer cells, as it preferentially targets the rapidly dividing cells that are characteristic of tumors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its activity as a topoisomerase II inhibitor, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain in high purity and yield. Additionally, its activity as a topoisomerase II inhibitor has been extensively studied, making it a useful tool for investigating the role of this enzyme in cancer cell replication. However, there are also limitations to its use in lab experiments. Its selectivity for cancer cells means that it may not be effective against all types of cancer, and its mechanism of action may be affected by other factors in the cellular environment.
Orientations Futures
There are several future directions for research on 4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide. One area of interest is the development of combination therapies that incorporate this compound with other chemotherapy drugs. Additionally, there is interest in investigating the potential use of this compound in the treatment of inflammatory diseases, as well as its potential as a tool for investigating the role of topoisomerase II in DNA replication. Finally, there is interest in developing new analogs of this compound that may have improved efficacy and selectivity for cancer cells.
Méthodes De Synthèse
The synthesis of 4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide involves the reaction of 4-isopropoxybenzoyl chloride with 4-hydroxy-2H-chromen-2-one in the presence of a base such as pyridine. The resulting product is then treated with ammonia to yield the final compound. This synthesis method has been well established and has been used in several studies to produce this compound with high purity and yield.
Applications De Recherche Scientifique
4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication in cancer cells. By inhibiting this enzyme, this compound can prevent cancer cells from dividing and proliferating, ultimately leading to their death. Additionally, this compound has been shown to enhance the activity of other chemotherapy drugs, making it a potential candidate for combination therapy.
Propriétés
Formule moléculaire |
C19H17NO4 |
|---|---|
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
N-(2-oxochromen-4-yl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C19H17NO4/c1-12(2)23-14-9-7-13(8-10-14)19(22)20-16-11-18(21)24-17-6-4-3-5-15(16)17/h3-12H,1-2H3,(H,20,22) |
Clé InChI |
FOSCUQYUGSZXPC-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=O)OC3=CC=CC=C32 |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=O)OC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251978.png)
![N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)
![N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251980.png)
![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251981.png)
![N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251982.png)
![N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251983.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251985.png)
![N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251987.png)
![2-phenyl-N-{3-[(phenylacetyl)amino]propyl}quinoline-4-carboxamide](/img/structure/B251991.png)

![6-methyl-N-{3-[(2-thienylcarbonyl)amino]propyl}nicotinamide](/img/structure/B251995.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B251996.png)
![N-[3-({[5-(4-bromophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B251998.png)
![6-methyl-N-{3-[(naphthalen-1-ylcarbonyl)amino]propyl}pyridine-3-carboxamide](/img/structure/B251999.png)
